1-Naphthol formaldehyde
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Overview
Description
1-Naphthol formaldehyde is an organic compound formed by the reaction of 1-naphthol and formaldehyde. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
1-Naphthol formaldehyde can be synthesized through a one-pot three-component condensation reaction involving 1-naphthol, formaldehyde, and primary amines. This reaction is typically carried out in the presence of a catalyst, such as Fe3O4@nano-cellulose/TiCl, under solvent-free conditions at room temperature . The reaction is efficient and environmentally friendly, offering high yields and short reaction times.
In industrial settings, the production of this compound often involves the use of formaldehyde and 1-naphthol in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Naphthol formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthol formaldehyde has a wide range of scientific research applications:
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthol formaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the hydroxyl group and the formaldehyde moiety, which can participate in nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
1-Naphthol formaldehyde can be compared with other similar compounds, such as:
2-Naphthol formaldehyde: Similar in structure but differs in the position of the hydroxyl group, leading to different reactivity and applications.
Phenol formaldehyde: A well-known compound used in the production of resins and plastics, but with different chemical properties due to the presence of a phenol group instead of a naphthol group.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in multiple fields.
Properties
CAS No. |
25359-91-5 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
formaldehyde;naphthalen-1-ol |
InChI |
InChI=1S/C10H8O.CH2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7,11H;1H2 |
InChI Key |
FLGPRDQFUUFZBL-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2O |
Related CAS |
25359-91-5 |
Origin of Product |
United States |
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